Larotrectinib (CAS: 1223403-58-4) is a first-generation, orally bioavailable, and highly selective adenosine triphosphate (ATP)-competitive inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). It is designed to target oncogenic TRK fusion proteins that drive a variety of tumor types, irrespective of their tissue of origin. In enzymatic assays, Larotrectinib inhibits TRKA, TRKB, and TRKC with IC50 values between 5-11 nM, demonstrating high potency. Its primary value in a procurement context lies in its high selectivity, which provides a clean system for studying TRK signaling pathways and developing next-generation inhibitors with minimal confounding effects from off-target kinase activity.
TRK (NTRK) signaling pathway studies with ATP-competitive inhibitor probe
Reported high TRKA/B/C selectivity over broad kinase panel, minimizing off-target confounding
In vitro and in vivo NTRK fusion cancer models; oral administration for systemic exposure studies
Substituting Larotrectinib with seemingly similar kinase inhibitors can compromise research validity and introduce significant process variability. Multi-kinase inhibitors like crizotinib possess only minimal TRK activity and introduce potent off-target effects on ALK and ROS1, confounding experimental results. Even a dedicated TRK inhibitor like Entrectinib is not a direct substitute, as it was designed for CNS penetration and carries a distinct off-target inhibition profile against ROS1 and ALK. This makes Entrectinib unsuitable for studies aiming to isolate peripheral TRK signaling. Furthermore, the choice between Larotrectinib free base and its salt forms, such as the sulfate, directly impacts critical handling properties like aqueous solubility, which is pH-dependent and crucial for consistent formulation and dosing in both in vitro and in vivo models.
Selective for TRK family; limited activity against ROS1, ALK
Multikinase inhibitor; potent ROS1/ALK inhibition may confound TRK-specific readouts
Sensitivity to gatekeeper (F589L) and solvent front mutations varies by inhibitor
Retains activity against certain mutations where larotrectinib may show reduced potency
Limited brain exposure; peripheral TRK model focus
Robust brain penetration; substitution for CNS models may require validation
Larotrectinib is a highly selective inhibitor of TRK family kinases, showing over 100-fold greater selectivity for TRKA/B/C compared to 229 other kinases and over 1000-fold selectivity against 80 non-kinase targets in broad screening panels. In contrast, Entrectinib is a multi-kinase inhibitor with potent, low-nanomolar activity against not only TRKA/B/C (IC50: 1-5 nM) but also ROS1 (IC50: 7 nM) and ALK (IC50: 12 nM). This makes Larotrectinib the appropriate choice for experiments where isolating the effects of TRK inhibition from ROS1 and ALK signaling is critical for data integrity.
| Evidence Dimension | Kinase Inhibition Selectivity |
| Target Compound Data | IC50 values of 5-11 nM for TRKA/B/C; >100-fold selectivity over other kinases. |
| Comparator Or Baseline | Entrectinib: IC50 values of 1-5 nM for TRKA/B/C, 7 nM for ROS1, and 12 nM for ALK. |
| Quantified Difference | Larotrectinib lacks the potent, low-nanomolar off-target activity against ROS1 and ALK that is characteristic of Entrectinib. |
| Conditions | In vitro enzymatic and cellular assays. |
For researchers studying TRK-specific pathways, Larotrectinib's selectivity avoids confounding results from unintended inhibition of ROS1 or ALK signaling pathways.
Supports TRK-specific pathway interpretation without ROS1/ALK confounding
Radiometric panel data; review assay conditions for transferability
Larotrectinib exhibits low brain penetration, making it a preferred tool for studying TRK-fusion cancers in peripheral tissues without the confounding influence of central nervous system effects. It is a strong substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier which limits its CNS exposure. In contrast, Entrectinib was specifically designed for CNS activity and is a weak P-gp substrate, resulting in significant brain penetration and intracranial activity. This fundamental pharmacokinetic difference dictates the choice of inhibitor based on the experimental model's requirements.
| Evidence Dimension | Blood-Brain Barrier Efflux Transporter Substrate Activity |
| Target Compound Data | Strong P-glycoprotein (P-gp) substrate, leading to low brain penetration. |
| Comparator Or Baseline | Entrectinib: Weak P-gp substrate, enabling higher CNS penetration. |
| Quantified Difference | Qualitatively opposite interaction with the P-gp efflux pump, leading to differentiated CNS exposure. |
| Conditions | Preclinical in vivo and in vitro models of CNS penetration. |
Procurement of Larotrectinib is justified for in vivo studies focused on peripheral tumors where avoiding CNS-related side effects or pathway modulation is essential.
Reported OS endpoint context from indirect comparison
MAIC analysis; endpoint interpretation may not reflect direct head-to-head
Larotrectinib serves as the essential first-generation baseline for studying acquired resistance to TRK inhibition. Its potency is significantly reduced by common solvent-front mutations, such as TRK3 G623R, where the IC50 increases dramatically to 6,940 nM. In contrast, second-generation inhibitors like Selitrectinib (LOXO-195) were specifically designed to overcome this resistance, maintaining high potency against the G623R mutation with an IC50 of 27 nM. Researchers investigating mechanisms of resistance or developing novel inhibitors require Larotrectinib to establish a sensitive baseline against which the efficacy of next-generation compounds can be quantitatively measured.
| Evidence Dimension | Potency against TRK3 G623R Solvent-Front Resistance Mutation (IC50) |
| Target Compound Data | 6,940 nM |
| Comparator Or Baseline | Selitrectinib: 27 nM |
| Quantified Difference | Selitrectinib is ~257-fold more potent against this common resistance mutation. |
| Conditions | Cell-based proliferation assays. |
This compound is the required standard for establishing a pre-resistance baseline in studies focused on overcoming acquired resistance to TRK inhibitors.
Assay potency context; potency rank does not translate to clinical outcome
Purified enzyme assay at Km ATP
Sensitivity to gatekeeper mutation differs; mutation-specific model validation required
Data from same panel; not interchangeable for F589L models
Limited brain penetration defines model applicability; not for CNS tumor studies
Species-dependent PK; confirm in target model
Supports formulation consistency review for in vitro/in vivo dosing
USP classification; verify for specific buffer conditions
For preclinical studies using xenograft or cell-based models of peripherally located tumors, Larotrectinib's combination of high selectivity and low CNS penetration allows for the precise investigation of TRK signaling without confounding variables from off-target kinase inhibition or central nervous system effects.
When developing or validating second-generation TRK inhibitors designed to overcome acquired resistance, Larotrectinib is the essential reference compound. Its documented loss of potency against specific solvent-front and gatekeeper mutations provides the necessary baseline to quantify the improved efficacy of new chemical entities.
In early-stage drug discovery and target validation, Larotrectinib's highly selective inhibition profile is critical. It enables researchers to confirm that a phenotype is specifically driven by TRK kinase activity, as opposed to the inhibition of other pathways like ALK or ROS1, which would be affected by less selective compounds like Entrectinib.
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